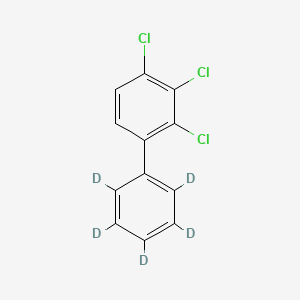

2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4-Triclorobifenilo-2’,3’,4’,5’,6’-d5 es una forma deuterada de 2,3,4-Triclorobifenilo, un congéner de bifenilo policlorado (PCB). Este compuesto se caracteriza por la sustitución de átomos de hidrógeno por deuterio, que es un isótopo estable del hidrógeno. La presencia de deuterio hace que este compuesto sea útil en diversas aplicaciones de investigación científica, particularmente en los campos de la química y la ciencia ambiental .

Métodos De Preparación

La síntesis de 2,3,4-Triclorobifenilo-2’,3’,4’,5’,6’-d5 generalmente implica la deuteración de 2,3,4-Triclorobifenilo. Este proceso se puede lograr a través de varias rutas sintéticas, incluido el uso de reactivos y catalizadores deuterados. Un método común implica la reacción de 2,3,4-Triclorobifenilo con disolventes deuterados bajo condiciones específicas para reemplazar átomos de hidrógeno por deuterio . Los métodos de producción industrial pueden implicar procesos de deuteración a gran escala utilizando equipos especializados para garantizar una alta pureza y rendimiento del compuesto deuterado .

Análisis De Reacciones Químicas

2,3,4-Triclorobifenilo-2’,3’,4’,5’,6’-d5 experimenta varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción pueden ocurrir bajo condiciones específicas, a menudo involucrando agentes reductores como el borohidruro de sodio.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el gas cloro. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente incluyen derivados hidroxilados, reducidos o sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

2,3,4-Triclorobifenilo-2’,3’,4’,5’,6’-d5 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Algunas de sus aplicaciones incluyen:

Ciencia Ambiental: Se utiliza como trazador para estudiar el destino y el transporte ambiental de los PCB.

Química: Se emplea en estudios que involucran efectos isotópicos y mecanismos de reacción.

Biología y Medicina: Se utiliza en la investigación sobre los efectos toxicológicos de los PCB y sus metabolitos.

Industria: Se aplica en el desarrollo de métodos analíticos para detectar y cuantificar PCB en diversas matrices.

Mecanismo De Acción

El mecanismo de acción de 2,3,4-Triclorobifenilo-2’,3’,4’,5’,6’-d5 implica su interacción con varios objetivos y vías moleculares. En el medio ambiente, se oxida por radicales hidroxilo, lo que lleva a la formación de productos hidroxilados . Estos productos pueden reaccionar aún más con otros componentes atmosféricos, lo que da como resultado vías de degradación complejas. En los sistemas biológicos, los PCB pueden interactuar con los receptores y enzimas celulares, lo que lleva a varios efectos toxicológicos .

Comparación Con Compuestos Similares

2,3,4-Triclorobifenilo-2’,3’,4’,5’,6’-d5 es similar a otros PCB deuterados, como:

- 2,4,4’-Triclorobifenilo-2’,3’,5’,6’-d4

- 2,2’,5-Triclorobifenilo-3,4,4’,6,6’-d5

- 2’,3,4-Triclorobifenilo-3’,4’,5’,6’-d4

Estos compuestos comparten características estructurales similares y etiquetado isotópico, pero difieren en la posición y el número de átomos de cloro y deuterio. La singularidad de 2,3,4-Triclorobifenilo-2’,3’,4’,5’,6’-d5 radica en su patrón específico de deuteración, lo que lo hace particularmente útil para ciertos tipos de aplicaciones de investigación .

Actividad Biológica

2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5 is a deuterated form of the polychlorinated biphenyl (PCB) compound 2,3,4-Trichlorobiphenyl. PCBs are a group of synthetic organic compounds known for their environmental persistence and potential health risks. This article delves into the biological activity of this compound, focusing on its effects on cellular systems, mechanisms of action, and implications for human health.

- Molecular Formula : C12H2D5Cl

- Molecular Weight : 262.57 g/mol

- IUPAC Name : 2,3,4-Trichlorobiphenyl

Biological Activity Overview

PCBs, including this compound, exhibit a range of biological activities due to their interactions with various cellular receptors and pathways. Notably, they are known to act as endocrine disruptors and have been implicated in various malignancies.

- Aryl Hydrocarbon Receptor (AhR) Activation : PCBs can bind to AhR, leading to the transcription of genes involved in xenobiotic metabolism and potentially altering cellular processes related to growth and differentiation .

- Oxidative Stress : Exposure to PCBs has been shown to induce oxidative stress in cells, which can lead to cellular damage and apoptosis .

- Hormonal Disruption : PCBs can mimic or interfere with hormone action, affecting estrogen and thyroid hormone signaling pathways .

Case Study 1: Impact on Hormone-Responsive Cell Lines

A study investigated the effects of various PCBs on MCF-7 (breast cancer) and LNCap (prostate cancer) cell lines. The results indicated that exposure to PCB compounds significantly affected cell viability and gene expression related to detoxification processes:

- Cell Viability : MCF-7 cells showed increased viability at lower concentrations of certain PCBs but decreased viability at higher concentrations.

- Gene Expression : PCB exposure altered the expression levels of PON1, a gene associated with detoxification processes .

Case Study 2: Biotransformation Studies

Research on the biotransformation of hydroxylated PCB metabolites highlighted the role of laccase enzymes in degrading PCBs. The study demonstrated that laccase could effectively transform various PCB metabolites into less harmful compounds under specific conditions .

Data Tables

Implications for Human Health

The persistent nature of PCBs in the environment raises concerns regarding long-term exposure risks. Epidemiological studies suggest associations between PCB exposure and various health issues, including reproductive disorders and certain cancers. The ability of compounds like this compound to disrupt endocrine functions underscores the need for continuous monitoring and regulation.

Propiedades

Fórmula molecular |

C12H7Cl3 |

|---|---|

Peso molecular |

262.6 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |

Clave InChI |

IUYHQGMDSZOPDZ-RALIUCGRSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C=C2)Cl)Cl)Cl)[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.